molecular formula C28H14N4O10S B14459812 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione CAS No. 66635-25-4

5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione

Cat. No.: B14459812
CAS No.: 66635-25-4
M. Wt: 598.5 g/mol
InChI Key: KLHBZPAMIPRQFQ-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione is a complex organic compound characterized by multiple nitro groups and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of precursor compounds under controlled conditions using nitric acid and sulfuric acid . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione exerts its effects involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione is unique due to its multiple nitro groups and isoindole structures, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications in various scientific fields .

Properties

CAS No.

66635-25-4

Molecular Formula

C28H14N4O10S

Molecular Weight

598.5 g/mol

IUPAC Name

5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H14N4O10S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)43(41,42)20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H

InChI Key

KLHBZPAMIPRQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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